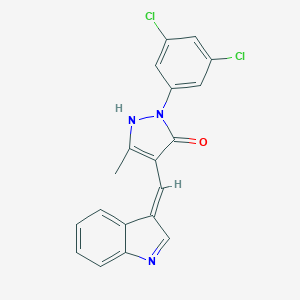![molecular formula C21H16BrN3O4 B302849 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B302849.png)
5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide, also known as BFOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFOB is a heterocyclic compound that contains a furan ring and an oxadiazole ring, and it has been shown to exhibit promising biological activities that make it a valuable tool for research.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves the inhibition of enzyme activity through binding to the active site of the enzyme. The furan and oxadiazole rings of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide are believed to play a crucial role in this process, as they interact with specific amino acid residues in the active site of the enzyme, thereby disrupting its function.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. These effects are attributed to the compound's ability to inhibit enzyme activity, which in turn leads to the modulation of various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide in lab experiments is its high potency and selectivity towards specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is its relatively complex synthesis method, which can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide. One potential area of interest is the development of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide-based drugs for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is the exploration of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide's potential as a tool for studying the role of specific enzymes in various biological processes. Additionally, the synthesis of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide derivatives with improved potency and selectivity could also be an area of future research.
Métodos De Síntesis
The synthesis of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves several steps, starting with the reaction of 2-bromoethanol with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-2-bromoethyl ether. This intermediate is then reacted with 5-(2-furyl)-1,3,4-oxadiazole-2-amine to form the key intermediate, which is subsequently reacted with 4-bromoaniline to yield 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been shown to exhibit potent inhibitory activity against several enzymes, including but not limited to, acetylcholinesterase, tyrosinase, and carbonic anhydrase. These enzymes play crucial roles in various biological processes, and their inhibition by 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has potential applications in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Nombre del producto |
5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C21H16BrN3O4 |
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
5-bromo-2-ethoxy-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H16BrN3O4/c1-2-27-17-10-7-14(22)12-16(17)19(26)23-15-8-5-13(6-9-15)20-24-25-21(29-20)18-4-3-11-28-18/h3-12H,2H2,1H3,(H,23,26) |
Clave InChI |
GGBSJYFIZRNQOB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-fluorophenyl)-10-{[5-(4-morpholinyl)-2-furyl]methylene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302769.png)
![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)

![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)

![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)
![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)
